molecular formula C21H17N3OS B4485114 2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B4485114
M. Wt: 359.4 g/mol
InChI Key: YTFDULZHMSWNCQ-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is an organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazoloquinazoline core, which is fused with a thienyl group. The presence of multiple functional groups in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinazoline core. The reaction conditions often include the use of strong acids or bases as catalysts, and the reaction is typically carried out under reflux conditions.

    Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction, where a suitable thienyl halide reacts with the pyrazoloquinazoline core. This step may require the use of a palladium catalyst and a base such as potassium carbonate.

    Final Modifications: The final step involves the introduction of the methyl and phenyl groups through alkylation and arylation reactions. These reactions are typically carried out using alkyl halides and aryl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the thienyl group or the methyl group.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may target the carbonyl group or the double bonds in the thienyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halides or nitro groups are introduced. Common reagents for these reactions include halogenating agents and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid); often carried out under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thienyl group.

    Reduction: Formation of alcohols or alkanes from the carbonyl or double bonds.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to modulate biological pathways makes it a promising candidate for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-phenyl-8-(2-furyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one: This compound has a similar structure but with a furyl group instead of a thienyl group.

    2-methyl-3-phenyl-8-(2-pyridyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one: This compound features a pyridyl group instead of a thienyl group.

Uniqueness

The presence of the thienyl group in 2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one imparts unique chemical properties, such as increased electron density and potential for π-π interactions. These properties can enhance the compound’s reactivity and binding affinity to biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

2-methyl-3-phenyl-8-thiophen-2-yl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-13-20(14-6-3-2-4-7-14)21-22-12-16-17(24(21)23-13)10-15(11-18(16)25)19-8-5-9-26-19/h2-9,12,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFDULZHMSWNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 2
2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 3
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2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 5
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2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 6
2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

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